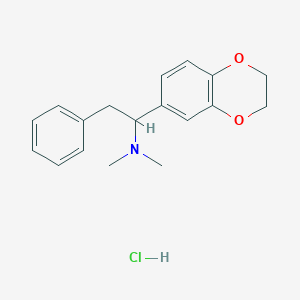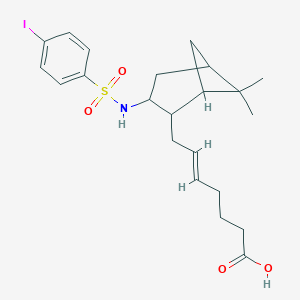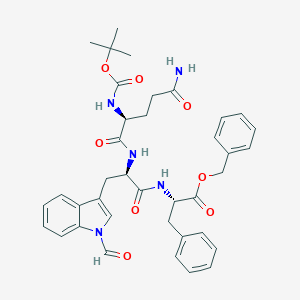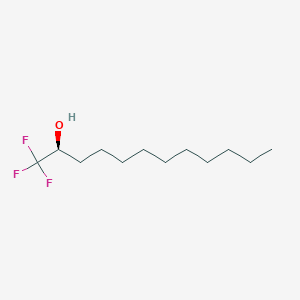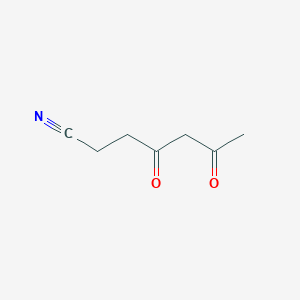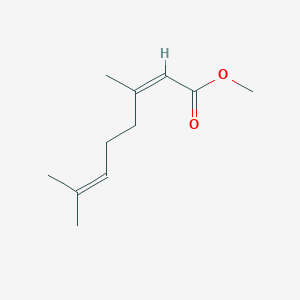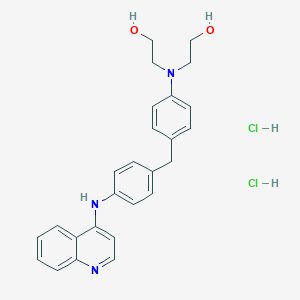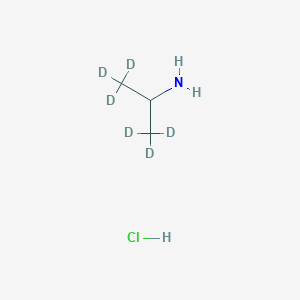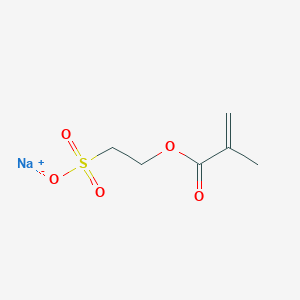
Propane, tetrachlorotrifluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane, tetrachlorotrifluoro- (abbreviated as PCTTF) is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. PCTTF is a colorless liquid that is chemically stable and has a high boiling point. It is widely used in various scientific applications, including as a solvent, a reagent, and a precursor in the synthesis of other organic compounds.
Applications De Recherche Scientifique
Propane, tetrachlorotrifluoro- has a wide range of applications in scientific research. It is commonly used as a solvent for organic compounds, as it has a high solubility for many organic molecules. Propane, tetrachlorotrifluoro- is also used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Additionally, Propane, tetrachlorotrifluoro- is used as a precursor in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Propane, tetrachlorotrifluoro- is not fully understood, but it is believed to act as a Lewis acid, which can accept electron pairs from other molecules. This property makes Propane, tetrachlorotrifluoro- a useful reagent in organic synthesis, as it can facilitate reactions between molecules that would otherwise be difficult to achieve.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Propane, tetrachlorotrifluoro-, but it is known to be toxic to living organisms. Propane, tetrachlorotrifluoro- can cause damage to the liver and kidneys, and exposure to high concentrations can lead to respiratory and cardiovascular problems. Therefore, it is important to handle Propane, tetrachlorotrifluoro- with care and to use appropriate safety measures when working with this compound.
Avantages Et Limitations Des Expériences En Laboratoire
Propane, tetrachlorotrifluoro- has several advantages for lab experiments, including its high solubility for organic compounds, its stability at high temperatures and pressures, and its ability to act as a Lewis acid. However, Propane, tetrachlorotrifluoro- is toxic and must be handled with care, and its synthesis is a complex process that requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on Propane, tetrachlorotrifluoro-. One area of interest is the development of new synthetic methods for Propane, tetrachlorotrifluoro- that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of Propane, tetrachlorotrifluoro- and its potential applications in catalysis and other areas of organic chemistry. Additionally, research on the toxicity of Propane, tetrachlorotrifluoro- and its effects on living organisms is needed to better understand the risks associated with working with this compound.
Méthodes De Synthèse
Propane, tetrachlorotrifluoro- is synthesized by the reaction of propane with a mixture of chlorine and fluorine. The reaction is carried out at high temperatures and pressures, and the resulting product is purified by distillation. The synthesis of Propane, tetrachlorotrifluoro- is a complex process that requires careful control of reaction conditions to obtain a high yield of pure product.
Propriétés
IUPAC Name |
2,2,3,3-tetrachloro-1,1,1-trifluoropropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl4F3/c4-1(5)2(6,7)3(8,9)10/h1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDMWFLSGDXVQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(Cl)Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl4F3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propane, tetrachlorotrifluoro- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

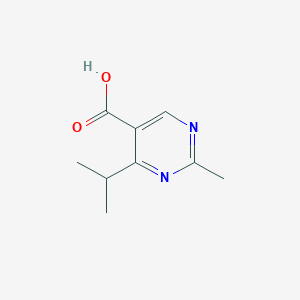
![Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate](/img/structure/B160029.png)
